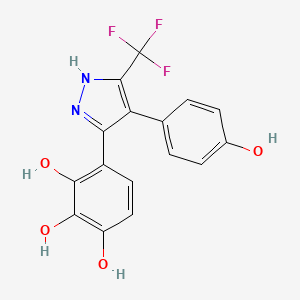

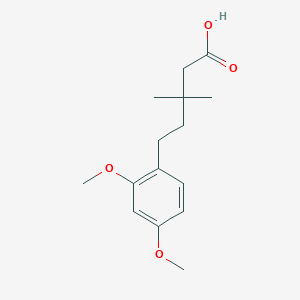

![molecular formula C28H31FN2O2 B2963728 1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(naphthalen-1-yl)ethan-1-one CAS No. 2319848-08-1](/img/structure/B2963728.png)

1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(naphthalen-1-yl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(naphthalen-1-yl)ethan-1-one, commonly known as FNE, is a synthetic compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Aplicaciones Científicas De Investigación

Alzheimer's Disease Research

A study by Fa et al. (2015) synthesized a fluorescent probe related to the compound , demonstrating its potential use in the molecular diagnosis of Alzheimer's disease. The probe showed high binding affinities towards Aβ(1–40) aggregates, which are significant in the context of Alzheimer's research (Fa et al., 2015).

Photochemistry and Photophysics

Maeda et al. (2012) explored the photo-Claisen-type rearrangement of an aryl naphthylmethyl ether, which is structurally related to the compound . Their research, conducted in a microreactor/flow system, revealed improved efficiency and product selectivity due to efficient light absorption and the suppression of secondary reactions (Maeda et al., 2012).

Electrophilic Fluorination

Banks et al. (1997) discussed electrophilic fluorinating agents derived from nitrogen heterocycles, highlighting the synthesis and results of site-specific electrophilic fluorination, which is relevant to the synthesis and application of the compound (Banks et al., 1997).

Interaction with Bovine Serum Albumin (BSA)

Ghosh et al. (2016) studied the interaction of related compounds with Bovine Serum Albumin (BSA), which is significant for understanding the biological interactions and potential therapeutic applications of these compounds (Ghosh et al., 2016).

Synthesis and Catalysis

Potkin et al. (2014) synthesized naphthyl- and biphenyl-isoxazole carbaldehyde oximes and explored their application in catalysis, particularly in the Suzuki reaction. This research could be relevant to the synthesis and catalytic applications of compounds like 1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(naphthalen-1-yl)ethan-1-one (Potkin et al., 2014).

Fluorescent Chemosensors

Das and Goswami (2017) reviewed the use of 2-Hydroxy-1-naphthaldehyde, a structurally similar compound, in the synthesis of fluorescent chemosensors for detecting various ions and compounds. This suggests potential applications of the compound in the development of sensors and diagnostic tools (Das & Goswami, 2017).

Propiedades

IUPAC Name |

1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-2-naphthalen-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31FN2O2/c29-26-10-3-4-11-27(26)33-24-14-18-30(19-15-24)23-12-16-31(17-13-23)28(32)20-22-8-5-7-21-6-1-2-9-25(21)22/h1-11,23-24H,12-20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAYSKHCTNKPSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)CC4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

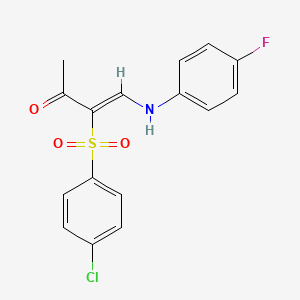

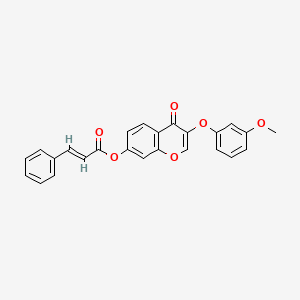

![Methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-methylquinoline-3-carboxylate](/img/structure/B2963648.png)

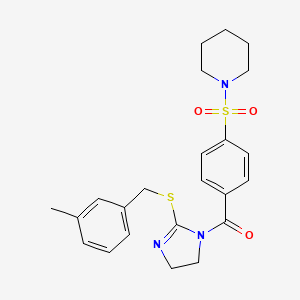

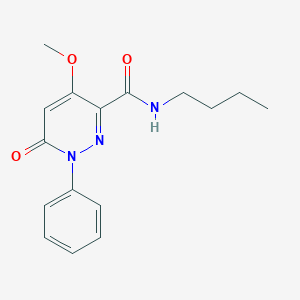

![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2963650.png)

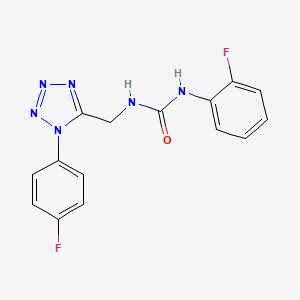

![3-Ethoxy-6-[4-(2-ethoxyphenoxy)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B2963653.png)

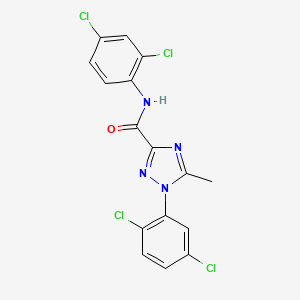

![2-cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2963663.png)

![(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2963666.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide](/img/structure/B2963668.png)